molecular formula C20H15N5S B11965219 4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11965219
M. Wt: 357.4 g/mol
InChI Key: VJCQYLNAFFNXDK-LPYMAVHISA-N
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Description

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that features a biphenyl group, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
  • Ethanone, 1-[1,1’-biphenyl]-4-yl-

Uniqueness

What sets 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(E)-(4-phenylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15N5S/c26-20-24-23-19(18-7-4-12-21-14-18)25(20)22-13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-14H,(H,24,26)/b22-13+

InChI Key

VJCQYLNAFFNXDK-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CN=CC=C4

Origin of Product

United States

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